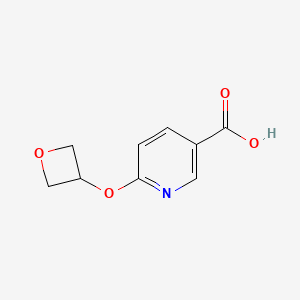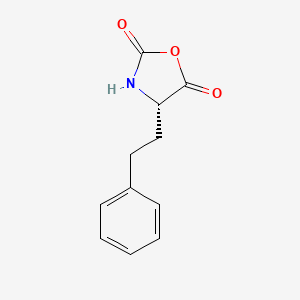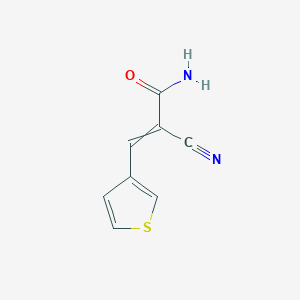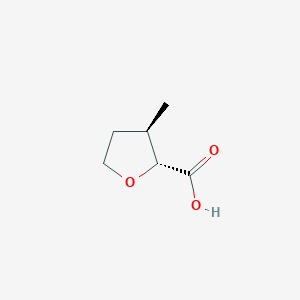
2-Isocyanato-5-(trifluoromethyl)thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isocyanato-5-(trifluoromethyl)thiophene is a chemical compound with the molecular formula C6H2F3NOS. It is known for its unique chemical structure, which includes an isocyanate group and a trifluoromethyl group attached to a thiophene ring. This compound has garnered significant attention in various fields of research due to its potential biological activity and applications in synthetic chemistry .
Méthodes De Préparation
The synthesis of 2-Isocyanato-5-(trifluoromethyl)thiophene typically involves the reaction of 2-amino-5-(trifluoromethyl)thiophene with phosgene or its derivatives. The reaction is usually carried out under controlled conditions to ensure the formation of the desired isocyanate compound. Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to optimize yield and purity .
Analyse Des Réactions Chimiques
2-Isocyanato-5-(trifluoromethyl)thiophene undergoes various types of chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms.
Polymerization: The isocyanate group can undergo polymerization reactions to form polyurethanes.
Common reagents used in these reactions include amines, alcohols, and catalysts such as dibutyltin dilaurate. The major products formed from these reactions include ureas, carbamates, and polyurethanes .
Applications De Recherche Scientifique
2-Isocyanato-5-(trifluoromethyl)thiophene has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It is investigated for its potential use in the development of new therapeutic agents.
Industry: The compound is used in the production of specialty polymers and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-Isocyanato-5-(trifluoromethyl)thiophene involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic and can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This reactivity underlies its potential biological activity and applications in drug development .
Comparaison Avec Des Composés Similaires
2-Isocyanato-5-(trifluoromethyl)thiophene can be compared with other isocyanate compounds such as:
2-Isocyanato-5-methylthiophene: Similar structure but with a methyl group instead of a trifluoromethyl group.
2-Isocyanato-5-chlorothiophene: Similar structure but with a chlorine atom instead of a trifluoromethyl group.
2-Isocyanato-5-bromothiophene: Similar structure but with a bromine atom instead of a trifluoromethyl group.
The presence of the trifluoromethyl group in this compound imparts unique electronic properties, making it more reactive and potentially more biologically active compared to its analogs .
Propriétés
Formule moléculaire |
C6H2F3NOS |
|---|---|
Poids moléculaire |
193.15 g/mol |
Nom IUPAC |
2-isocyanato-5-(trifluoromethyl)thiophene |
InChI |
InChI=1S/C6H2F3NOS/c7-6(8,9)4-1-2-5(12-4)10-3-11/h1-2H |
Clé InChI |
RSGHEWNDAKXNAA-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SC(=C1)N=C=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)phenyl]acetamide](/img/structure/B11716955.png)
![(1R,5R)-1,4,4-trimethyl-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B11716956.png)
![1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopentanecarboxylic Acid](/img/structure/B11716963.png)




![Methyl 1-[6-(trifluoromethyl)-3-pyridyl]cyclopropanecarboxylate](/img/structure/B11716989.png)
![Methyl 2-[(5-Methyl-2-biphenylyl)amino]-2-oxoacetate](/img/structure/B11716998.png)
![(2R,4R)-4-methoxy-2-[(pyrrolidin-1-yl)methyl]pyrrolidine](/img/structure/B11717003.png)
![(3S)-3,5a,9-trimethyl-2H,3H,3aH,4H,5H,5aH,8H,9bH-naphtho[1,2-b]furan-2,8-dione](/img/structure/B11717005.png)


![[2,2'-Bithiophene]-5,5'-dithiol](/img/structure/B11717029.png)
